
6-ethoxy-N-(4-methyl-2-pyridinyl)-2-naphthalenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethoxy-N-(4-methyl-2-pyridinyl)-2-naphthalenesulfonamide, also known as EPN, is a chemical compound that has been widely used in scientific research. EPN is a sulfonamide derivative and is commonly used as a pesticide, but its properties have also been explored in various fields of research.
Mechanism of Action
The mechanism of action of 6-ethoxy-N-(4-methyl-2-pyridinyl)-2-naphthalenesulfonamide is not fully understood, but it is believed to inhibit the activity of acetylcholinesterase (AChE), an enzyme that plays a crucial role in the transmission of nerve impulses. By inhibiting AChE, 6-ethoxy-N-(4-methyl-2-pyridinyl)-2-naphthalenesulfonamide can cause an accumulation of acetylcholine in the synaptic cleft, leading to overstimulation of the nervous system.
Biochemical and Physiological Effects
6-ethoxy-N-(4-methyl-2-pyridinyl)-2-naphthalenesulfonamide has been shown to have a range of biochemical and physiological effects. It has been found to be toxic to a variety of organisms, including insects, fish, and mammals. 6-ethoxy-N-(4-methyl-2-pyridinyl)-2-naphthalenesulfonamide has also been shown to have neurotoxic effects, causing symptoms such as tremors, convulsions, and respiratory distress.
Advantages and Limitations for Lab Experiments
6-ethoxy-N-(4-methyl-2-pyridinyl)-2-naphthalenesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. However, 6-ethoxy-N-(4-methyl-2-pyridinyl)-2-naphthalenesulfonamide is highly toxic, and precautions must be taken when handling it. Additionally, due to its toxicity, 6-ethoxy-N-(4-methyl-2-pyridinyl)-2-naphthalenesulfonamide may not be suitable for use in certain experiments or with certain organisms.
Future Directions
There are several future directions for the use of 6-ethoxy-N-(4-methyl-2-pyridinyl)-2-naphthalenesulfonamide in scientific research. One potential application is the development of biosensors for the detection of AChE inhibitors. 6-ethoxy-N-(4-methyl-2-pyridinyl)-2-naphthalenesulfonamide may also be used as a template for the development of new therapeutic agents for the treatment of diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of 6-ethoxy-N-(4-methyl-2-pyridinyl)-2-naphthalenesulfonamide and its potential applications in various fields of research.
Conclusion
In conclusion, 6-ethoxy-N-(4-methyl-2-pyridinyl)-2-naphthalenesulfonamide is a sulfonamide derivative that has been widely used in scientific research. Its unique properties have made it a valuable tool for studying the effects of sulfonamide derivatives on various biological systems. While 6-ethoxy-N-(4-methyl-2-pyridinyl)-2-naphthalenesulfonamide has several advantages for use in lab experiments, precautions must be taken due to its toxicity. There are several future directions for the use of 6-ethoxy-N-(4-methyl-2-pyridinyl)-2-naphthalenesulfonamide in scientific research, including the development of biosensors and new therapeutic agents.
Synthesis Methods
The synthesis of 6-ethoxy-N-(4-methyl-2-pyridinyl)-2-naphthalenesulfonamide is a multi-step process that involves the reaction of 2-naphthol with ethyl chloroacetate, followed by the reaction of the resulting product with methylamine and pyridine. The final product is obtained after multiple purification steps.
Scientific Research Applications
6-ethoxy-N-(4-methyl-2-pyridinyl)-2-naphthalenesulfonamide has been widely used in scientific research due to its unique properties. It has been used as a tool to study the effects of sulfonamide derivatives on various biological systems. 6-ethoxy-N-(4-methyl-2-pyridinyl)-2-naphthalenesulfonamide has also been used as a substrate for the development of biosensors and as a potential therapeutic agent for the treatment of various diseases.
properties
IUPAC Name |
6-ethoxy-N-(4-methylpyridin-2-yl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-3-23-16-6-4-15-12-17(7-5-14(15)11-16)24(21,22)20-18-10-13(2)8-9-19-18/h4-12H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQWKQOFWXRPRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC3=NC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-benzyl-2-phenylacetamide](/img/structure/B5964232.png)
![1-(2,3-dimethylphenyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B5964241.png)
![2-[({2-[4-(cyclopentylcarbonyl)-1-piperazinyl]ethyl}amino)methylene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5964251.png)
![5-{[2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-pyrrolidinyl]carbonyl}-2-(2-phenylethyl)-1,3-benzoxazole](/img/structure/B5964264.png)

![ethyl 2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylate](/img/structure/B5964277.png)
![2-(4-methoxybenzyl)-8-[2-(4-morpholinyl)ethyl]pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B5964280.png)
![2-{[2-(2,5-dimethylphenoxy)ethyl]thio}-6-phenyl-4(1H)-pyrimidinone](/img/structure/B5964288.png)


![3-methoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide](/img/structure/B5964310.png)

![4-[(4-benzyl-1-piperazinyl)carbonyl]-2-(3-methylphenyl)quinoline](/img/structure/B5964324.png)
![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-4-propylbenzenesulfonohydrazide](/img/structure/B5964327.png)